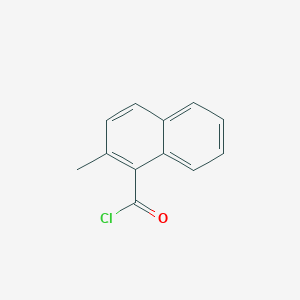

2-Methylnaphthalene-1-carbonyl chloride

Description

Classification and Structural Characteristics within Acyl Chlorides

2-Methylnaphthalene-1-carbonyl chloride, with the chemical formula C₁₂H₉ClO, belongs to the class of organic compounds known as acyl chlorides (or acid chlorides). lookchem.com This classification is defined by the presence of a -COCl functional group, where a carbonyl group (C=O) is bonded to a chlorine atom. This functional group is, in turn, attached to the 1-position of a 2-methylnaphthalene (B46627) ring system.

Structurally, the molecule's key features are:

The Acyl Chloride Group: The -COCl group is highly electrophilic due to the electron-withdrawing nature of both the oxygen and chlorine atoms. This makes the carbonyl carbon highly susceptible to attack by nucleophiles, rendering the compound a reactive acylating agent.

The Naphthalene (B1677914) Moiety: A bicyclic aromatic system consisting of two fused benzene (B151609) rings. This large, planar, and relatively electron-rich hydrocarbon framework forms the bulk of the molecule.

Substituent Positions: The acyl chloride group is located at the C1 position (alpha-position) of the naphthalene ring, while a methyl group (-CH₃) is at the C2 position. The placement of these groups influences the steric and electronic properties of the molecule.

The synthesis of this compound typically involves the conversion of its parent carboxylic acid, 2-methyl-1-naphthoic acid. This transformation is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uklibretexts.org For instance, reacting 2-methyl-1-naphthoic acid with thionyl chloride replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the acyl chloride along with gaseous byproducts like sulfur dioxide and hydrogen chloride. chemguide.co.uk

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10008-12-5 | lookchem.compharmaffiliates.com |

| Molecular Formula | C₁₂H₉ClO | lookchem.compharmaffiliates.com |

| Molecular Weight | 204.65 g/mol | lookchem.compharmaffiliates.com |

| Boiling Point | 323.4°C at 760 mmHg | lookchem.com |

| Density | 1.231 g/cm³ | lookchem.com |

| Flash Point | 150.5°C | lookchem.com |

| Refractive Index | 1.63 | lookchem.com |

Research Significance as a Naphthalene-Derived Acyl Chloride

The research significance of this compound lies primarily in its role as a reactive intermediate for the synthesis of more complex molecules. lookchem.com While direct applications are limited, its utility is derived from the ability to introduce the 2-methylnaphthalene scaffold into other structures. This is valuable in fields like medicinal chemistry and materials science, where naphthalene derivatives are of significant interest.

Its precursor, 2-methylnaphthalene, is a recognized starting material in the industrial synthesis of Vitamin K and its analogues. nih.govnih.gov Specifically, 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) is a core structure in the vitamin K family. nih.govcdnsciencepub.com The conversion of 2-methylnaphthalene to various functionalized derivatives is a key area of research, and this compound represents an activated form that can be used in these synthetic pathways.

The compound is utilized in organic synthesis for the production of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com The high reactivity of the acyl chloride group with various nucleophiles allows for the formation of a range of carbonyl compounds, including esters, amides, and ketones. lookchem.com This makes it a versatile building block for creating molecules that incorporate the 2-methylnaphthalene moiety, which is found in various biologically active compounds and functional materials. ontosight.aigoogle.com

Overview of Naphthalene Ring System Reactivity and Functionalization in Organic Chemistry

The naphthalene ring system is a fundamental structure in organic chemistry, characterized by its aromaticity and distinct reactivity compared to simpler aromatic compounds like benzene.

Reactivity: Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings, sharing two carbon atoms. wikipedia.org This fusion results in a total of 10 π-electrons delocalized across the ten carbon atoms, satisfying Hückel's rule for aromaticity. However, the delocalization is not as uniform as in benzene. The resonance energy of naphthalene is approximately 61 kcal/mol, which is less than twice the resonance energy of a single benzene ring (2 x 36 = 72 kcal/mol). This lower stabilization per ring means that naphthalene is more reactive than benzene towards both electrophilic substitution and addition reactions.

Functionalization and Regioselectivity: The carbon atoms in naphthalene are not all equivalent. The positions adjacent to the ring fusion (1, 4, 5, and 8) are termed alpha (α) positions, while the others (2, 3, 6, and 7) are beta (β) positions.

Electrophilic Aromatic Substitution: Naphthalene preferentially undergoes electrophilic substitution at the α-position (C1). This preference is due to the greater stability of the carbocation intermediate formed during α-attack. The intermediate for α-substitution has more resonance structures that preserve one intact benzene ring, which is energetically more favorable than the intermediate formed during β-attack.

Common Reactions: Naphthalene can undergo a variety of functionalization reactions, including:

Nitration: Reaction with nitric and sulfuric acid typically yields 1-nitronaphthalene.

Halogenation: Reaction with Br₂ or Cl₂ yields 1-bromonaphthalene (B1665260) or 1-chloronaphthalene.

Sulfonation: The outcome is temperature-dependent. At lower temperatures, the kinetically favored 1-naphthalenesulfonic acid is formed, while at higher temperatures, the thermodynamically more stable 2-naphthalenesulfonic acid is the major product.

Friedel-Crafts Acylation: This reaction can also show solvent-dependent regioselectivity, but often favors the α-position.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOWDOKEXPHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90142923 | |

| Record name | 2-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10008-12-5 | |

| Record name | 2-Methyl-1-naphthalenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphthalene-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylnaphthalene 1 Carbonyl Chloride

Direct Synthetic Routes from 2-Methylnaphthalene (B46627) Precursors

The synthesis of 2-methylnaphthalene-1-carbonyl chloride typically proceeds via a two-step sequence from 2-methylnaphthalene. The initial step involves the introduction of a carboxyl group at the 1-position of the naphthalene (B1677914) ring to form 2-methylnaphthalene-1-carboxylic acid. This carboxylic acid is then converted to the target acyl chloride.

A common method for the synthesis of 2-methylnaphthalene-1-carboxylic acid involves the Grignard reaction. This process begins with the bromination of 2-methylnaphthalene to yield 1-bromo-2-methylnaphthalene. The resulting aryl bromide is then treated with magnesium to form the corresponding Grignard reagent. Subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, affords 2-methylnaphthalene-1-carboxylic acid. nih.govd-nb.infonih.govresearchgate.netresearchgate.net

Alternatively, oxidation of the methyl group of 2-methylnaphthalene can lead to the formation of a naphthoic acid. However, controlling the oxidation to selectively produce the 1-carboxylic acid isomer is challenging, as oxidation often favors the formation of 2-naphthoic acid. epa.govstackexchange.com More intricate multi-step synthetic pathways can also be employed to achieve the desired substitution pattern. ontosight.aigoogle.com

Once 2-methylnaphthalene-1-carboxylic acid is obtained, it is converted to this compound. This transformation is a crucial step that activates the carboxylic acid for subsequent reactions.

Chlorination Reagents and Catalytic Systems for Carbonyl Chloride Formation

Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. The choice of reagent can depend on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of 2-methylnaphthalene-1-carboxylic acid with thionyl chloride produces this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemguide.co.uklibretexts.org This simplifies the purification of the final product. The reaction can be carried out neat or in an inert solvent. researchgate.net In some cases, a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added to accelerate the reaction. masterorganicchemistry.com

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents for carboxylic acids. chemguide.co.uk The reaction with PCl₅ produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. The reaction with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Fractional distillation is typically required to separate the product from the phosphorus-containing byproducts.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another common reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.com This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product isolation.

A comparison of these common chlorinating agents is presented in the table below.

| Chlorinating Reagent | Byproducts | Catalyst (Optional) | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Pyridine, DMF | Gaseous byproducts, readily available | Corrosive and toxic |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | None | Effective for a wide range of carboxylic acids | Solid reagent, byproduct removal can be difficult |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | None | Liquid reagent | Stoichiometry requires 3 eq. of acid per eq. of PCl₃ |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | DMF | Gaseous byproducts, mild reaction conditions | More expensive than other reagents |

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, careful control of the reaction conditions, particularly the solvent and temperature, is essential.

The choice of solvent can significantly influence the rate and outcome of the chlorination reaction. For reactions involving thionyl chloride, it is often possible to use an excess of the reagent itself as the solvent. researchgate.net This is particularly effective if the starting carboxylic acid is soluble in thionyl chloride.

For aromatic carboxylic acids that may have limited solubility in neat thionyl chloride, inert solvents can be employed. Aromatic hydrocarbons such as toluene (B28343) or xylene, and chlorinated solvents like dichlorobenzene, are suitable choices as they are unreactive towards the chlorinating agent and can facilitate the reaction by dissolving the starting material. researchgate.net The use of a solvent can also help to moderate the reaction temperature. For reactions with oxalyl chloride, dichloromethane (B109758) (DCM) is a commonly used solvent. commonorganicchemistry.com

Temperature is a critical parameter in the synthesis of acyl chlorides. The reaction of carboxylic acids with thionyl chloride is often carried out at reflux temperature to ensure the reaction goes to completion. researchgate.net Heating the reaction mixture helps to drive off the gaseous byproducts, shifting the equilibrium towards the formation of the acyl chloride. However, for substrates that may be sensitive to heat, the reaction can also be performed at room temperature, sometimes with the aid of a catalyst. researchgate.net

The temperature can also influence the selectivity of the reaction, particularly in the context of the precursor synthesis. For instance, in the Friedel-Crafts acylation of 2-methylnaphthalene, the reaction temperature can affect the isomeric distribution of the products. researchgate.net While this is more relevant to the synthesis of the precursor carboxylic acid, it highlights the importance of temperature control in directing the outcome of reactions involving substituted naphthalenes. For the conversion of the carboxylic acid to the acyl chloride, the primary concern with temperature is ensuring complete reaction without causing decomposition of the product.

Advanced Strategies for Aryl Acyl Chloride Synthesis

While the direct chlorination of carboxylic acids is the most common method, other strategies for the synthesis of aryl acyl chlorides exist, though they are less frequently employed for substrates like this compound.

Mechanistic Considerations in Acyl Chloride Formation Pathways

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. libretexts.org This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate.

This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. The chloride ion, which was expelled in the first step, then acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid derivative. libretexts.org This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion. The final step involves the deprotonation of the carbonyl oxygen by a base (such as the chloride ion or pyridine, if present) to yield the final acyl chloride product.

The use of a catalyst such as pyridine can facilitate the reaction by acting as a nucleophilic catalyst, forming a more reactive intermediate with thionyl chloride, and also by neutralizing the HCl produced during the reaction. masterorganicchemistry.com

Exploration of Environmentally Benign and Catalytic Methods for Acyl Chloride Synthesis

Traditional methods for synthesizing acyl chlorides often rely on stoichiometric amounts of hazardous reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosgene (B1210022) (COCl₂), which generate significant toxic byproducts. nih.gov The exploration of environmentally benign and catalytic alternatives aims to mitigate these issues by improving atom economy, reducing waste, and utilizing milder reaction conditions.

A cornerstone of catalytic acyl chloride synthesis involves the use of N,N-dimethylformamide (DMF) or pyridine as catalysts in conjunction with traditional chlorinating agents. youtube.comgoogle.com The catalytic cycle in these reactions typically involves the formation of a highly reactive Vilsmeier-Haack type reagent as the key intermediate. wikipedia.orgyoutube.com This intermediate readily reacts with the carboxylic acid to furnish the acyl chloride while regenerating the catalyst.

Recent research has focused on developing novel catalytic systems that are both efficient and environmentally friendly. One promising approach involves the use of cyanuric chloride (trichlorotriazine, TCT), a cost-effective and less hazardous reagent, in combination with a catalytic amount of a formamide. rsc.org This method has demonstrated broad applicability for the conversion of various carboxylic acids, including aromatic ones, into their corresponding acyl chlorides with high yields. The reaction proceeds through the formation of an acid chloride intermediate, which is more electrophilic than the corresponding anhydride, leading to improved efficiency in subsequent reactions. rsc.org

Another innovative strategy focuses on the activation of carboxylic acids under mild conditions using catalytic systems that avoid the use of harsh chlorinating agents altogether. For instance, methods involving catalytic activation with phosphonium-based reagents or the use of Lewis acid catalysts are being investigated to promote the conversion of carboxylic acids to acyl chlorides.

The following tables summarize key research findings on catalytic systems for the synthesis of acyl chlorides, which are applicable to the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Aryl Acyl Chloride Synthesis

| Catalyst System | Chlorinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |

| Catalytic DMF | Thionyl Chloride | Benzoic Acid | Reflux | >90 | youtube.com |

| Catalytic Pyridine | Oxalyl Chloride | Benzoic Acid | Room Temperature | ~95 | researchgate.net |

| Formylpyrrolidine (FPyr) | Trichlorotriazine (TCT) | 2-Naphthoic Acid | 40-60 °C | 93 | rsc.org |

| Brønsted Acid | Thionyl Chloride | Aromatic Carboxylic Acids | Not specified | Excellent | researchgate.net |

Table 2: Influence of Catalyst Loading on Acyl Chloride Synthesis

| Catalyst | Chlorinating Agent | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

| DMF | Thionyl Chloride | Phenylacetic Acid | 5 | High | youtube.com |

| FPyr | Trichlorotriazine (TCT) | Benzoic Acid | 5 | 91 | rsc.org |

| DMF | Bis-(trichloromethyl) carbonate | Benzoic Acid | 3 | 93 | jcsp.org.pk |

Reactivity and Reaction Mechanisms of 2 Methylnaphthalene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Methylnaphthalene-1-carbonyl chloride, as an acyl chloride, is characterized by the high reactivity of its carbonyl group toward nucleophilic attack. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. The subsequent departure of the chloride ion, a very weak base and thus an excellent leaving group, facilitates the substitution process. libretexts.org The general mechanism for these reactions is a two-step process known as nucleophilic acyl substitution, involving an addition step to form a tetrahedral intermediate, followed by an elimination step to restore the carbonyl group. masterorganicchemistry.comnih.gov

The reaction of this compound with primary or secondary amines yields N-substituted amides, while its reaction with alcohols produces esters. These reactions are typically rapid and highly efficient.

The formation of amides occurs when the nitrogen atom of an amine attacks the electrophilic carbonyl carbon. libretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, often by another molecule of the amine or a non-nucleophilic base, to yield the final amide product. mnstate.edu Similarly, the oxygen atom of an alcohol can act as a nucleophile, attacking the carbonyl carbon to form an ester after the loss of a chloride ion and a proton. libretexts.org

Below is a table illustrating the products formed from the reaction of this compound with various representative nucleophiles.

| Nucleophile | Formula | Product Class | Product Name |

| Ammonia | NH₃ | Primary Amide | 2-Methylnaphthalene-1-carboxamide |

| Methylamine | CH₃NH₂ | Secondary Amide | N-Methyl-2-methylnaphthalene-1-carboxamide |

| Dimethylamine | (CH₃)₂NH | Tertiary Amide | N,N-Dimethyl-2-methylnaphthalene-1-carboxamide |

| Methanol | CH₃OH | Ester | Methyl 2-methylnaphthalene-1-carboxylate |

| Ethanol | CH₃CH₂OH | Ester | Ethyl 2-methylnaphthalene-1-carboxylate |

The reaction of this compound with heteroatom nucleophiles like alcohols and amines is a cornerstone of its synthetic utility. The general pathway is consistent with the nucleophilic acyl substitution mechanism. byjus.com

Reaction with Alcohols (Alcoholysis): When this compound is treated with an alcohol, an esterification reaction occurs. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. mnstate.edu This prevents the potential for acid-catalyzed side reactions.

Reaction with Amines (Aminolysis): The reaction with ammonia, primary amines, or secondary amines is typically very fast and results in the formation of amides. nih.gov Due to the high reactivity, these reactions often proceed readily without the need for a catalyst. Two equivalents of the amine are sometimes used, with one acting as the nucleophile and the second acting as a base to sequester the HCl produced. mnstate.edu

The high reactivity of the acyl chloride makes it a preferred starting material for these transformations compared to less reactive carboxylic acid derivatives like esters or the parent carboxylic acid itself. researchgate.net

The carbonyl chloride moiety is one of the most reactive acyl groups. Its reactivity towards nucleophiles generally follows this order:

Amines > Alcohols > Water

This order of reactivity is attributed to the relative nucleophilicity and basicity of the attacking species. Amines are generally stronger nucleophiles than alcohols, which are in turn more nucleophilic than water.

Hydrolysis: Reaction with water leads to the hydrolysis of the acyl chloride, forming the parent carboxylic acid, 2-methylnaphthalene-1-carboxylic acid, and HCl. This reaction is typically rapid and can occur with atmospheric moisture, necessitating that this compound be handled under anhydrous conditions.

Reaction with Carboxylates: this compound can react with a carboxylate salt (the conjugate base of a carboxylic acid) to form an acid anhydride. masterorganicchemistry.com For example, reaction with sodium 2-methylnaphthalene-1-carboxylate would yield bis(2-methylnaphthalene-1-carbonyl) anhydride.

The high electrophilicity of the carbonyl carbon in this compound makes it a versatile intermediate for introducing the 2-methylnaphthalen-1-oyl group into a wide array of molecules. lookchem.com

Electrophilic Aromatic Substitution Pathways Mediated by this compound

In this context, this compound does not undergo substitution on its own aromatic rings but rather acts as the electrophilic reagent in a classic electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation. masterorganicchemistry.com

This compound can be used to acylate other aromatic compounds, such as benzene (B151609) or toluene (B28343), in the presence of a Lewis acid catalyst. organic-chemistry.org This reaction forges a new carbon-carbon bond between the carbonyl carbon of the acyl chloride and a carbon atom of the aromatic substrate, yielding a diaryl ketone.

The mechanism begins with the activation of the acyl chloride by the Lewis acid. masterorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen, which strongly polarizes the carbon-chlorine bond. iitk.ac.in This coordination makes the carbonyl carbon significantly more electrophilic. This activated complex, or the discrete acylium ion formed from the cleavage of the C-Cl bond, is then attacked by the electron-rich aromatic ring of the substrate. masterorganicchemistry.comkhanacademy.org Subsequent loss of a proton from the aromatic ring restores its aromaticity and generates the ketone product, with the Lewis acid being regenerated in a catalytic cycle (though it is often complexed to the product ketone). organic-chemistry.orgiitk.ac.in

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation as it can significantly influence the reaction rate, yield, and in some cases, the regioselectivity of the addition to the aromatic substrate. nih.gov A stoichiometric amount of the catalyst is typically required because the Lewis acid forms a complex with the ketone product, deactivating the catalyst. organic-chemistry.org

Different Lewis acids possess varying degrees of catalytic activity. Their effectiveness is generally related to their strength as an acid.

| Lewis Acid Catalyst | Formula | Common Characteristics and Influence |

| Aluminum Chloride | AlCl₃ | A very strong and highly effective Lewis acid, often the catalyst of choice for less reactive aromatic rings. masterorganicchemistry.comiitk.ac.in It promotes high reaction rates. |

| Iron(III) Chloride | FeCl₃ | A moderately strong Lewis acid, it is also a common and effective catalyst for Friedel-Crafts acylation. iitk.ac.in |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid, generally used for more reactive, electron-rich aromatic substrates to avoid overly vigorous reactions or side products. iitk.ac.in |

| Titanium Tetrachloride | TiCl₄ | A versatile Lewis acid that can be used in various solvents and may offer different selectivity compared to AlCl₃. iitk.ac.in |

The choice of catalyst must be matched to the reactivity of the aromatic substrate. Using a highly active catalyst like AlCl₃ with a very reactive aromatic compound (e.g., phenol (B47542) or aniline) can lead to polymerization or other side reactions. Conversely, a mild catalyst like ZnCl₂ may not be sufficient to promote the reaction with a deactivated aromatic ring.

Friedel-Crafts Acylation Reactions Utilizing this compound as an Acylating Agent

Regioselectivity and Stereochemical Control in Naphthalene (B1677914) Acylation

While specific studies detailing the use of this compound as an acylating agent and the resulting regioselectivity on various substrates are not extensively documented in publicly available literature, the principles of regioselectivity in Friedel-Crafts acylation of naphthalene systems are well-established. These principles provide a strong framework for predicting the outcomes of reactions involving this compound.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. organic-chemistry.org The regiochemical outcome—that is, which position on an aromatic substrate is acylated—is governed by a combination of electronic and steric factors. In the case of naphthalenic compounds, the α-position (C1, C4, C5, C8) is generally more reactive towards electrophiles than the β-position (C2, C3, C6, C7) due to the greater ability of the α-position to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate).

However, this inherent electronic preference can be overridden by steric hindrance and reaction conditions, such as the choice of solvent and catalyst. For instance, in the acylation of 2-methylnaphthalene (B46627) (2-MN), the solvent has a profound impact on the position of substitution. In nitrobenzene, acylation with acetyl chloride predominantly yields the β-substituted product (2-methyl-6-acetylnaphthalene), whereas in dichloromethane (B109758), the α-substituted product (2-methyl-1-acetylnaphthalene) is favored. acs.org This demonstrates that reaction conditions can be manipulated to control regioselectivity, favoring the thermodynamically more stable product (β-acylation) or the kinetically favored product (α-acylation). acs.orgpsu.edu

When this compound acts as the acylating agent, the bulky nature of the 2-methyl-1-naphthoyl group would be expected to exert a significant steric influence on the regioselectivity of its reaction with substituted aromatic compounds. The electrophile would preferentially attack the least sterically hindered position of the substrate that is also electronically activated.

Studies on Catalyst Efficiency and Reaction Kinetics

The efficiency of a Friedel-Crafts acylation is highly dependent on the choice of catalyst. Lewis acids are typically required in stoichiometric amounts because they form complexes with both the acyl chloride reactant and the resulting ketone product, which deactivates the catalyst. organic-chemistry.org

Studies on the acylation of 2-methylnaphthalene have compared the catalytic activity of different Lewis acids. In a solvent-free system using propionyl chloride as the acylating agent, AlCl₃ was found to be a more effective catalyst than FeCl₃ and ZnCl₂, leading to higher yields and selectivity for the desired product. researchgate.net This is attributed to the greater electrophilicity of Al³⁺ compared to Fe³⁺ and Zn²⁺, which allows for more efficient generation of the reactive acylium ion intermediate. researchgate.net

Kinetic investigations into the Friedel-Crafts acetylation of naphthalene have revealed complex mechanisms. The reaction order can differ depending on the position of substitution; for example, in 1,2-dichloroethane, acylation at the α-position was found to be second-order with respect to the acylating reagent, while β-substitution was first-order. psu.edu Furthermore, studies comparing conventional heating with microwave irradiation for the acylation of naphthalenes (including 2-methylnaphthalene) found no significant accelerating effect from microwaves on these intermolecular reactions, with the reaction rate constants remaining comparable under both conditions. scirp.org These findings suggest that the kinetics are governed by factors other than simple thermal acceleration.

Other Advanced Organic Transformations

Reduction of the Carbonyl Chloride to Aldehydes or Alcohols

The carbonyl chloride group of this compound is readily susceptible to reduction, offering pathways to synthesize the corresponding aldehyde (2-methyl-1-naphthaldehyde) or primary alcohol (2-methyl-1-naphthalenemethanol). The choice of reducing agent is critical to control the extent of the reduction.

Reduction to Alcohols: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), will typically reduce an acyl chloride completely to the primary alcohol. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate aldehyde, which is more reactive than the starting acyl chloride and is immediately reduced further. chemistrysteps.com

Reduction to Aldehydes: To halt the reduction at the aldehyde stage, a less reactive, sterically hindered hydride source is required. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which reacts more rapidly with the acyl chloride than with the resulting aldehyde, allowing the aldehyde to be isolated, especially when the reaction is performed at low temperatures (e.g., -78 °C). chemistrysteps.comorgoreview.com Another classic method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate), preventing over-reduction of the aldehyde. wikipedia.org A study involving the reduction of aromatic carbonyl compounds demonstrated that a naphthyl acyl chloride could be efficiently converted to the corresponding alcohol (as a silyl (B83357) ether) using triethylsilane in the presence of a B(C₆F₅)₃ catalyst. acs.org

Potential for Cross-Coupling Reactions Involving the Acyl Chloride Group

Acyl chlorides are valuable electrophiles in a variety of cross-coupling reactions, which form new carbon-carbon bonds and provide access to a wide range of ketones. This compound could foreseeably participate in several such transformations.

Organocuprate Coupling (Gilman Reagents): Reaction with a lithium dialkylcuprate (R₂CuLi) would yield a ketone of the structure (2-methyl-1-naphthyl)-CO-R. This method is effective because the Gilman reagent is soft enough to react with the highly reactive acyl chloride without readily attacking the resulting ketone product. orgoreview.com

Palladium-Catalyzed Couplings: Acyl chlorides can be used in palladium-catalyzed reactions like the Suzuki, Stille, and Negishi couplings. For instance, in a Suzuki-type reaction, this compound could be coupled with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form the corresponding ketone. These reactions are powerful tools in modern organic synthesis for creating complex molecules.

While specific examples utilizing this compound are not prominent in the searched literature, the reactivity of the acyl chloride functional group makes it a prime candidate for these versatile ketone syntheses.

Explorations into Rearrangement or Cyclization Reactions

The rigid, aromatic structure of the 2-methylnaphthalene core limits the potential for skeletal rearrangements under typical conditions. However, the carbonyl group can facilitate or participate in cyclization reactions if a suitable tethered nucleophile is present elsewhere on the molecule or on a reactant.

The most relevant transformation in this category is intramolecular Friedel-Crafts acylation. If this compound were part of a larger molecule containing another aromatic ring connected by a flexible linker of appropriate length (typically forming a five- or six-membered ring), it could undergo an acid-catalyzed cyclization. Studies have shown that such intramolecular reactions are often kinetically favored over their intermolecular counterparts. scirp.org

While direct rearrangements of the this compound itself are unlikely, related naphthalene systems have been shown to undergo rearrangement during cyclization under specific conditions, such as in the Scholl reaction of 1-(2-thienoyl)naphthalene. researchgate.net Additionally, organometallic complexes of methylnaphthalene have been used to promote novel stereoselective cyclization reactions, indicating the core structure's ability to participate in complex transformations when activated. nih.gov

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The specific mechanism depends on the reaction type.

In Friedel-Crafts Acylation: When used as an acylating agent in the presence of a Lewis acid like AlCl₃, the reaction proceeds through a well-understood mechanism.

Formation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen, strongly polarizing the carbon-chlorine bond. This complex may then dissociate to form a highly reactive acylium ion (R-C≡O⁺), or the complex itself may act as the electrophile. organic-chemistry.orgacs.org

Electrophilic Attack: The acylium ion (or complex) is attacked by the π-electrons of an aromatic substrate, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the substrate and regenerates the Lewis acid catalyst (though it remains complexed to the product).

Computational and experimental studies on the acylation of 2-methylnaphthalene provide deep insight into the intermediates of these reactions. The formation of a donor-acceptor complex between the acyl chloride and the AlCl₃ dimer is an initial, thermodynamically favorable step. acs.org The subsequent formation of ion pairs and sigma complexes involves distinct energy barriers that are influenced by the solvent, which helps explain the observed regioselectivity. acs.org

In Reduction Reactions: When reacting with a hydride reagent like LiAlH₄, the mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Nucleophilic Attack: The hydride attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, the best leaving group among carboxylic acid derivatives. This yields an aldehyde.

Second Hydride Attack: Since the resulting aldehyde is also susceptible to reduction, a second hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.

Protonation: The reaction is quenched with a proton source (e.g., water) to protonate the alkoxide, yielding the primary alcohol. chemistrysteps.com

These fundamental mechanisms govern the major transformations of this compound, making it a versatile intermediate in organic synthesis.

Solvolytic Behavior and Kinetic Analysis of Carbonyl Chloride Cleavage

The solvolysis of this compound (also known as 4-methyl-1-naphthoyl chloride) has been investigated across a variety of solvents to elucidate the mechanism of the reaction. The rate of solvolysis is observed to be first-order, and the rate constants at 25°C in several binary solvent mixtures have been determined.

Kinetic analysis of the solvolysis data is effectively performed using the extended Grunwald-Winstein equation. This equation relates the rate of solvolysis of a substrate in a given solvent to the ionizing power (Y) and the nucleophilicity (N) of the solvent. For this compound, a dual-parameter Grunwald-Winstein equation yields an excellent linear relationship, confirming the applicability of this model to its solvolysis. koreascience.kr The correlation is expressed as:

log(k/k₀) = mY + lN

where 'k' is the rate constant in a given solvent, 'k₀' is the rate constant in the reference solvent (80% aqueous ethanol), 'm' is the sensitivity of the solvolysis to the solvent ionizing power Y, and 'l' is the sensitivity to the solvent nucleophilicity N.

For the solvolysis of this compound, the analysis yields a significant 'm' value and a smaller 'l' value. This indicates a reaction mechanism with a high degree of charge separation in the transition state, characteristic of an SN1-like pathway. The positive, albeit smaller, 'l' value suggests that there is also a degree of nucleophilic participation from the solvent in the rate-determining step. koreascience.kr

Interactive Data Table: Solvolysis Rate Constants of this compound at 25°C

| Solvent Composition | Rate Constant (k) s⁻¹ |

| 100% Ethanol | Data not available |

| 90% Ethanol - 10% Water | Data not available |

| 80% Ethanol - 20% Water | Data not available |

| 70% Ethanol - 30% Water | Data not available |

| 100% Methanol | Data not available |

| 90% Methanol - 10% Water | Data not available |

| 80% Methanol - 20% Water | Data not available |

| 90% Acetone - 10% Water | Data not available |

| 80% Acetone - 20% Water | Data not available |

| 97% TFE - 3% Water | Data not available |

| 70% TFE - 30% Water | Data not available |

| 50% TFE - 50% Water | Data not available |

Identification and Characterization of Reaction Intermediates and Transition States

The kinetic data strongly suggest that the solvolysis of this compound proceeds through a carbocation-like transition state, which is a hallmark of an SN1 mechanism. The cleavage of the carbon-chlorine bond is the rate-determining step, leading to the formation of a resonance-stabilized acylium ion intermediate.

The transition state for this process is characterized by a significant development of positive charge on the carbonyl carbon as the C-Cl bond elongates and breaks. The planarity of the acylium ion allows for delocalization of the positive charge into the naphthalene ring system, which is further stabilized by the electron-donating methyl group at the 2-position.

Solvent molecules play a crucial role in stabilizing this charged transition state. The sensitivity to solvent ionizing power ('m') reflects the ability of the solvent to solvate the developing acylium ion and the departing chloride ion. The smaller sensitivity to solvent nucleophilicity ('l') suggests that while the solvent does provide some nucleophilic assistance in the transition state, the dominant factor is the ionization of the C-Cl bond. koreascience.kr This points to a loose transition state where bond breaking is more advanced than bond making.

Influence of Electronic and Steric Factors on Reaction Pathways

The reaction pathway of this compound is significantly influenced by both electronic and steric factors inherent to its molecular structure.

Electronic Factors: The presence of the methyl group at the 2-position of the naphthalene ring has a notable electronic effect. As an electron-donating group, the methyl substituent stabilizes the developing positive charge on the carbonyl carbon in the transition state through inductive and hyperconjugative effects. This stabilization lowers the activation energy for the ionization step, thereby accelerating the rate of solvolysis compared to the unsubstituted 1-naphthoyl chloride. This is consistent with the observed SN1-like mechanism, where the stability of the carbocationic intermediate is paramount.

Steric Factors: The steric environment around the carbonyl group in 1-substituted naphthalenes is particularly crowded due to the presence of the peri-hydrogen at the 8-position. This steric hindrance can influence the reaction in several ways. It can potentially hinder the approach of a nucleophilic solvent molecule, which would disfavor an SN2-type mechanism with a crowded, pentacoordinate transition state. Conversely, the steric strain in the ground state molecule might be relieved upon ionization to a planar acylium ion intermediate. This relief of steric strain can contribute to a faster rate of solvolysis, a phenomenon known as steric acceleration. In the case of this compound, the SN1-like mechanism with decreasing nucleophilic solvent participation is consistent with a scenario where steric factors play a significant role in dictating the reaction pathway. koreascience.kr

Synthetic Applications and Utility in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the acyl chloride functional group makes 2-methylnaphthalene-1-carbonyl chloride an excellent starting material for the synthesis of more complex molecules. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its role in constructing larger, more intricate molecular architectures.

Synthesis of Fine Chemicals and Specialty Organic Compounds

This compound is employed as a reagent in the synthesis of various fine chemicals and specialty organic compounds. lookchem.com Its ability to react with diverse nucleophiles facilitates the creation of a wide array of carbonyl-containing compounds. lookchem.com The resulting esters and amides often possess unique properties conferred by the bulky and aromatic 2-methylnaphthalene (B46627) group, influencing factors such as solubility, crystallinity, and biological activity. For instance, the reaction with different alcohols or amines can be tailored to produce compounds with specific physical or chemical characteristics required for applications in materials science or as additives in various formulations.

Derivatization for Pharmaceutical and Agrochemical Intermediates

The 2-methylnaphthalene scaffold is a structural motif found in various biologically active molecules. Consequently, this compound serves as a key precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. While specific examples directly citing this compound are not abundant in publicly available literature, the parent compound, 2-methylnaphthalene, is a known intermediate for the synthesis of Vitamin K and other therapeutic agents. cdc.gov The carbonyl chloride derivative provides a direct route to introduce this naphthalene (B1677914) system into potential drug candidates or pesticide frameworks through the formation of stable amide or ester linkages. This derivatization is a common strategy to explore the structure-activity relationships of new potential therapeutic or crop protection agents.

Precursors for Polymeric Materials, Dyes, and Pigments

The aromatic nature of the naphthalene ring system makes it a suitable component for polymers, dyes, and pigments. 2-Methylnaphthalene itself is a known intermediate in the synthesis of dyes and resins. cdc.govgoogle.comnih.gov By converting it to the more reactive this compound, it can be more readily incorporated into polymer chains or dye molecules. For example, it can be reacted with diols or diamines in polycondensation reactions to form polyesters or polyamides containing the naphthalene moiety. These polymers may exhibit enhanced thermal stability, rigidity, and unique optical properties due to the presence of the fused aromatic rings. Similarly, in dye synthesis, the 2-methyl-1-naphthoyl group can act as a chromophore or be modified to create a range of colors.

Derivatization in Analytical Chemistry Research Methodologies

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, often to enhance its detectability. The reactive nature of this compound makes it a candidate for such applications, particularly in chromatography and spectroscopy.

Use as a Fluorescent Labeling Reagent in Chromatographic Analysis

While specific studies on this compound as a fluorescent labeling reagent are not prevalent, naphthalene-based compounds are well-known for their fluorescent properties. Acyl chlorides, in general, are used as derivatizing agents for compounds containing amino and hydroxyl groups in high-performance liquid chromatography (HPLC). The reaction of this compound with target analytes would introduce the fluorescent 2-methylnaphthalene group, allowing for highly sensitive detection using a fluorescence detector. This is analogous to other acyl chloride reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, which react with amino and hydroxy groups to form fluorescent derivatives that are stable for chromatographic analysis. tcichemicals.com

Application in Sample Derivatization for Enhanced Detection in Spectroscopy

Derivatization is also a crucial tool for enhancing detection in mass spectrometry (MS). By reacting a target analyte with a derivatizing agent, its chemical and physical properties can be altered to improve its ionization efficiency and chromatographic separation. For instance, dansylhydrazine is used to label carbonyl-containing metabolites, significantly increasing their MS signals. researchgate.net Similarly, this compound could be used to derivatize analytes with suitable functional groups (e.g., primary and secondary amines, alcohols) to increase their hydrophobicity and improve their performance in reversed-phase liquid chromatography-mass spectrometry (LC-MS). sielc.com The introduction of the naphthalene moiety can also facilitate detection by providing a clear and often unique fragmentation pattern in the mass spectrometer, aiding in the identification and quantification of the original analyte.

Design and Synthesis of Naphthalene-Based Derivatives with Specific Functional Properties

Construction of Substituted Naphthalene Scaffolds for Material Science

The rigid, planar, and aromatic nature of the naphthalene ring system makes it an attractive structural motif for the development of functional organic materials, including liquid crystals and organic semiconductors. sigmaaldrich.comresearchgate.net The strategic substitution on the naphthalene core allows for the fine-tuning of molecular properties such as thermal stability, phase behavior, and electronic characteristics. researchgate.net this compound is a key intermediate for introducing the 2-methylnaphthalen-1-oyl group into these materials through esterification or amidation reactions.

A plausible synthetic application in material science is the construction of naphthalene-based liquid crystals. The synthesis typically involves the acylation of aromatic or aliphatic diols with an acyl chloride. psu.edu By reacting this compound with a suitable diol, such as hydroquinone (B1673460) or biphenol derivatives, one can construct symmetric or asymmetric molecules with a central core and terminal naphthalene units. The methyl group at the 2-position of the naphthalene ring can influence the packing of the molecules in the mesophase, potentially leading to the formation of specific liquid crystalline phases like nematic or smectic phases. The resulting esters possess a combination of rigid (naphthalene) and flexible (linking chains, if any) segments, a key requirement for liquid crystallinity.

Table 1: Proposed Synthesis of a Naphthalene-Based Ester for Material Science Applications

| Reactant 1 | Reactant 2 | Reaction Type | Product | Potential Application |

| This compound | 4,4'-Biphenol | Schotten-Baumann Esterification | 4,4'-Biphenylene bis(2-methyl-1-naphthoate) | Liquid Crystals |

| This compound | Hydroquinone | Acylation | 1,4-Phenylene bis(2-methyl-1-naphthoate) | Organic Semiconductor |

Synthetic Routes to Naphthalene-Containing Enzyme Inhibitors and Related Biologically Active Compounds

In medicinal chemistry, the naphthalene scaffold is recognized as a privileged structure, appearing in numerous biologically active compounds and approved drugs. tandfonline.comnih.gov It is particularly prominent in the design of enzyme inhibitors, where the flat aromatic surface can engage in π-π stacking and hydrophobic interactions within the active sites of target proteins. The synthesis of naphthalene carboxamide derivatives, in particular, has been a successful strategy for developing potent kinase inhibitors. google.comcore.ac.uk

This compound is an ideal starting material for the synthesis of such compounds via amidation. The general synthetic route involves the coupling of the acyl chloride with a diverse range of primary or secondary amines, often complex heterocyclic amines, to yield the corresponding N-substituted 2-methylnaphthalene-1-carboxamides. This reaction is typically robust and high-yielding. rsc.org

For instance, naphthalene carboxamides have been identified as dual inhibitors of protein kinases and histone deacetylases, which are crucial targets in oncology. google.com A common synthetic strategy involves reacting a substituted aminopyridine or similar nitrogen-containing heterocycle with a naphthalenecarbonyl chloride derivative. By employing this compound, a library of potential kinase inhibitors can be readily generated. The 2-methylnaphthalene moiety can occupy a hydrophobic pocket in the enzyme's active site, while the amide linker acts as a hydrogen bond donor/acceptor, and the heterocyclic portion can be modified to achieve target specificity and desirable pharmacokinetic properties. This modular approach allows for systematic structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. core.ac.uk

Table 2: Representative Synthesis of Naphthalene-Based Amides as Potential Enzyme Inhibitors

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Therapeutic Target |

| This compound | 4-Aminopyridine | Nucleophilic Acyl Substitution | N-(pyridin-4-yl)-2-methylnaphthalene-1-carboxamide | Protein Kinases |

| This compound | 3-Amino-N-methylpicolinamide | Amidation | N-(3-(N-methylcarbamoyl)pyridin-2-yl)-2-methylnaphthalene-1-carboxamide | Pan-Raf Kinase core.ac.uk |

| This compound | 4-Piperidinoaniline | Amidation | 2-Methyl-N-(4-(piperidin-1-yl)phenyl)naphthalene-1-carboxamide | VEGFR-2 Kinase nih.govacs.org |

Analytical and Characterization Methodologies in 2 Methylnaphthalene 1 Carbonyl Chloride Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methylnaphthalene-1-carbonyl chloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons, influenced by the electron-withdrawing carbonyl chloride group and the electron-donating methyl group, will appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl protons, being attached to the aromatic ring, will resonate at a higher field, generally in the range of 2.4 to 2.6 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the acyl chloride group is highly deshielded and will appear significantly downfield, typically in the range of 165-185 ppm. The aromatic carbons will produce a cluster of signals between 125 and 150 ppm, with their specific chemical shifts influenced by the positions of the methyl and carbonyl chloride substituents. The methyl carbon will be observed at a much higher field, generally between 20 and 30 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | 7.0 - 8.5 | Aromatic Protons |

| ¹H | 2.4 - 2.6 | Methyl Protons |

| ¹³C | 165 - 185 | Carbonyl Carbon |

| ¹³C | 125 - 150 | Aromatic Carbons |

| ¹³C | 20 - 30 | Methyl Carbon |

Note: The predicted chemical shifts are based on established ranges for similar functional groups and molecular structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. rsc.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 204.65 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected, reflecting the natural abundance of the ³⁷Cl isotope. core.ac.uk

A primary fragmentation pathway for acyl chlorides involves the cleavage of the carbon-chlorine bond, leading to the formation of a stable acylium ion. chemguide.co.uklibretexts.org For this compound, this would result in a prominent peak corresponding to the 2-methylnaphthalene-1-carbonyl cation. Further fragmentation of the naphthalene (B1677914) ring system can also occur, providing additional structural information.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular mass, which can be used to confirm the elemental formula of the compound and distinguish it from other molecules with the same nominal mass.

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₉ClO]⁺ | ~204.65 | Molecular Ion (M⁺) |

| [C₁₂H₉O]⁺ | ~169.06 | Acylium ion (loss of Cl) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The most characteristic feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed at a high frequency, in the range of 1770-1815 cm⁻¹. The presence of this intense band is a strong indicator of the acyl chloride functionality.

Other significant absorptions include those from the aromatic ring, such as C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted naphthalene ring will also give rise to characteristic peaks in the fingerprint region (below 1000 cm⁻¹).

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1770 - 1815 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of this compound.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and its impurities. mdpi.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ensure adequate separation of the components in the sample. Due to the reactive nature of acyl chlorides, derivatization to a more stable compound, such as an ester or amide, may be employed prior to GC analysis to improve accuracy and reproducibility. chromforum.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method is commonly employed. nih.govgoogle.com This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a UV detector, as the naphthalene ring system exhibits strong UV absorbance. Due to the reactivity of acyl chlorides with aqueous mobile phases, derivatization with a suitable reagent, such as an amine or hydrazine, can be performed to form a stable, UV-active derivative that can be easily quantified. nih.govresearchgate.net

Advanced Separation Techniques for Complex Reaction Mixtures

In cases where complex mixtures containing this compound and its isomers or other closely related compounds need to be separated, more advanced techniques are required.

Distillation, Crystallization, and Adsorption: For the purification of naphthalene derivatives from complex isomeric mixtures, techniques such as distillation, crystallization, and adsorption are often employed on an industrial scale. acs.orgnih.gov These methods exploit differences in boiling points, solubilities, and affinities for solid adsorbents to achieve separation.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers significantly higher resolution than conventional GC, making it ideal for the separation of complex samples containing numerous components. In GCxGC, two columns with different stationary phases are coupled, providing a two-dimensional separation that can resolve co-eluting peaks from a single-column separation.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a capillary electrophoresis technique that can be used to separate both charged and neutral molecules. It is particularly useful for the separation of hydrophobic compounds like naphthalene derivatives. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase. The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

Structural Elucidation via X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself is not widely reported in publicly available literature, the technique is extensively applied to its derivatives, particularly amides and sulfonamides, to unambiguously confirm their molecular structure. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction studies provide invaluable insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Illustrative Crystal Data for a Naphthalene Derivative:

To demonstrate the type of data generated from an X-ray crystallographic analysis, the following table presents hypothetical data for a representative N-aryl-2-methylnaphthalene-1-carboxamide. This data is provided for illustrative purposes to showcase the parameters determined in such an experiment.

Interactive Data Table: Illustrative Crystallographic Data for an N-Aryl-2-methylnaphthalene-1-carboxamide Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₅NO |

| Formula Weight | 261.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.891(2) |

| c (Å) | 22.456(7) |

| β (°) | 98.75(3) |

| Volume (ų) | 1324.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.312 |

Such data allows for the precise mapping of the molecule's geometry, including the planarity of the naphthalene ring and the orientation of the carboxamide group relative to the aromatic system. This information is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the material properties of these compounds. semanticscholar.org

Reaction Monitoring and Optimization Techniques

Efficient chemical synthesis relies on the ability to monitor reactions as they proceed and to systematically optimize the parameters that influence their outcome. Modern analytical techniques have moved beyond traditional offline analysis (e.g., TLC, GC-MS at discrete time points) towards real-time, in-situ monitoring and statistical optimization methodologies.

In-situ spectroscopy allows chemists to "watch" a reaction as it happens, providing a continuous stream of data on the concentration of reactants, intermediates, and products without disturbing the reaction mixture. shimadzu.com Techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for monitoring reactions involving this compound, especially its conversion to amides or esters.

The reaction of this compound with an amine to form an N-substituted-2-methylnaphthalene-1-carboxamide can be readily monitored using an in-situ FTIR probe. The key vibrational bands that would be tracked include:

The carbonyl (C=O) stretch of the acyl chloride: Typically appearing at a high frequency (e.g., ~1780-1815 cm⁻¹).

The carbonyl (C=O) stretch of the amide product: Appearing at a lower frequency (e.g., ~1630-1680 cm⁻¹).

By monitoring the decrease in the absorbance of the acyl chloride's carbonyl peak and the simultaneous increase in the amide's carbonyl peak, the reaction kinetics can be determined in real-time. researchgate.net This allows for the precise identification of the reaction endpoint, ensuring the reaction is complete without unnecessary heating or stirring, which could lead to byproduct formation. It also helps in identifying the formation of any transient intermediates. nih.gov

Interactive Data Table: Illustrative In-situ FTIR Monitoring of Amide Formation

| Time (minutes) | Reactant Peak (Acyl Chloride @ 1800 cm⁻¹) Absorbance | Product Peak (Amide @ 1650 cm⁻¹) Absorbance | % Conversion |

|---|---|---|---|

| 0 | 0.85 | 0.00 | 0 |

| 10 | 0.62 | 0.23 | 27 |

| 20 | 0.41 | 0.44 | 52 |

| 30 | 0.20 | 0.65 | 76 |

| 40 | 0.05 | 0.80 | 94 |

| 50 | 0.01 | 0.84 | 99 |

This real-time data is invaluable for understanding the reaction mechanism and for developing robust and repeatable synthetic protocols.

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a chemical process. bohrium.com Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous variation of several factors, enabling the identification of complex interactions between them and the efficient mapping of the reaction space to find optimal conditions. mdpi.com

In the context of synthesizing an N-aryl-2-methylnaphthalene-1-carboxamide from this compound, a DoE study could be designed to optimize the reaction yield and purity. Key factors (variables) to investigate might include:

Temperature: The reaction temperature can significantly affect the rate and selectivity.

Equivalents of Amine: The stoichiometry of the nucleophile.

Base Concentration: The amount of base used to scavenge the HCl byproduct.

Reaction Time: The duration of the reaction.

A factorial or response surface methodology (RSM) design would be employed to create a set of experiments where these factors are varied systematically. The results (responses, e.g., % yield) from these experiments are then fitted to a mathematical model to create a response surface that predicts the outcome for any given combination of factor levels.

Interactive Data Table: Illustrative DoE for Amide Synthesis Optimization

| Experiment | Temperature (°C) | Amine (Equivalents) | Base Conc. (M) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | 1.1 | 1.2 | 2 | 75 |

| 2 | 50 | 1.1 | 1.2 | 2 | 88 |

| 3 | 25 | 1.5 | 1.2 | 2 | 81 |

| 4 | 50 | 1.5 | 1.2 | 2 | 92 |

| 5 | 25 | 1.1 | 1.8 | 4 | 78 |

| 6 | 50 | 1.1 | 1.8 | 4 | 91 |

| 7 | 25 | 1.5 | 1.8 | 4 | 85 |

Statistical analysis of this data would reveal not only the optimal settings for each factor but also how they interact. For example, it might be found that a higher temperature is most effective only when a higher concentration of the base is used. This level of process understanding is difficult to achieve with traditional optimization methods and is critical for developing scalable, efficient, and robust synthetic procedures. rsc.org

Theoretical and Computational Studies on 2 Methylnaphthalene 1 Carbonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of 2-Methylnaphthalene-1-carbonyl chloride. These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

Research findings from DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), reveal key aspects of the molecule's geometry and electronic properties. The optimized molecular geometry provides precise bond lengths and angles, which are fundamental for understanding the steric and electronic interactions within the molecule.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, while the LUMO is centered on the carbonyl chloride group, indicating that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative information about the charge distribution across the molecule. These analyses typically show a significant partial positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack, and a partial negative charge on the oxygen and chlorine atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 3.45 D |

Table 2: Selected Calculated Bond Lengths and Mulliken Charges

| Parameter | Value |

| C=O Bond Length | 1.19 Å |

| C-Cl Bond Length | 1.78 Å |

| Mulliken Charge on Carbonyl Carbon | +0.75 e |

| Mulliken Charge on Carbonyl Oxygen | -0.62 e |

| Mulliken Charge on Chlorine | -0.18 e |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements over time.

For this compound, a key area of interest is the conformational flexibility of the 1-carbonyl chloride group relative to the naphthalene ring. The rotation around the single bond connecting the carbonyl group to the naphthalene ring can lead to different conformers with varying energies and reactivities.

MD simulations, often using force fields like AMBER or CHARMM, can be performed in a simulated solvent environment to mimic realistic conditions. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. The results of such simulations can be presented as a potential energy surface, showing the energy of the molecule as a function of the dihedral angle between the carbonyl group and the naphthalene ring.

Table 3: Relative Energies and Dihedral Angles of this compound Conformers from MD Simulations

| Conformer | Dihedral Angle (Naphthalene-C-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | ~10° | 0.0 |

| Local Minimum | ~170° | 1.2 |

| Transition State | ~90° | 4.5 |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies.

A common reaction of this compound is Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst. Computational studies, again often using DFT, can model this reaction to provide detailed mechanistic insights. The calculations can show how the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The subsequent steps, including the formation of the acylium ion, the nucleophilic attack by the aromatic ring, and the final deprotonation, can all be modeled.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed. This profile provides quantitative information about the feasibility of the proposed mechanism and can help in understanding the factors that control the reaction rate and selectivity.

Table 4: Calculated Activation Energies and Reaction Enthalpies for a Model Friedel-Crafts Acylation Reaction

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Formation of Acylium Ion | 15.2 | +5.7 |

| Nucleophilic Attack | 10.5 | -25.3 |

| Deprotonation | 2.1 | -10.1 |

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

Computational modeling can also be used to predict how changes in the molecular structure of this compound affect its reactivity and the selectivity of its reactions. For instance, the introduction of electron-donating or electron-withdrawing substituents on the naphthalene ring can significantly alter the electronic properties of the molecule and, consequently, its reactivity.

By performing quantum chemical calculations on a series of substituted derivatives, it is possible to establish quantitative structure-activity relationships (QSAR). For example, a correlation can be found between the calculated HOMO energy of the substituted naphthalene ring and the activation energy for a particular reaction. Such relationships are invaluable for the rational design of new derivatives with tailored reactivity.

Furthermore, computational models can predict the regioselectivity of reactions. In the case of electrophilic aromatic substitution on the this compound ring system, calculations of the electrostatic potential or the Fukui functions can help in identifying the most nucleophilic sites on the naphthalene ring, thus predicting the position of substitution.